1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-acetyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4S/c1-11(20)18-7-5-12(6-8-18)16(21)17-13-9-14-3-4-15(10-13)19(14)24(2,22)23/h12-15H,3-10H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQXEZNPSANUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through an organocatalyzed reaction, such as the [3+2] cycloaddition of a suitable diene with a dienophile under mild conditions.
Introduction of functional groups: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Acetylation and piperidine ring formation: The acetyl group and piperidine ring can be introduced through standard organic reactions, such as acetylation using acetic anhydride and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and large-scale sulfonylation and acetylation reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be used to replace certain groups, such as the methylsulfonyl group, with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
Pharmacological Studies
Research indicates that derivatives of the azabicyclo[3.2.1]octane framework, such as the compound , have been investigated for their potential as kappa opioid receptor antagonists . These compounds demonstrate selectivity and potency in inhibiting kappa receptors, which are implicated in pain modulation and addiction pathways. For instance, studies have shown that modifications to the azabicyclo structure can enhance brain exposure and pharmacokinetic profiles, making them promising candidates for treating conditions like depression and anxiety disorders .
Cancer Treatment
The compound has been explored for its potential role in cancer therapies. Specifically, it has been associated with the inhibition of proteins involved in tumor progression, such as SMYD2 and SMYD3. By blocking these proteins, the compound may contribute to the suppression of cancer cell growth . This application is particularly relevant in the context of personalized medicine, where targeted therapies are essential.
Neuroscience Research
Given its interaction with opioid receptors, this compound is also being studied for neuroprotective effects and its potential to modulate neurotransmitter systems involved in mood regulation. The ability to cross the blood-brain barrier enhances its relevance in treating neurological disorders .
Case Studies
Mechanism of Action
The mechanism of action of 1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Table 1: Key Structural and Physicochemical Comparisons
*Similarity score estimated based on structural divergence.
Structural and Functional Group Analysis
- Methylsulfonyl vs. This difference may alter receptor binding or solubility.
- Acetylated Piperidine vs.
- Trifluoromethylphenyl Carboxamide : The trifluoromethyl group in CAS 1170321-92-2 increases lipophilicity and metabolic resistance compared to the target compound’s acetyl-piperidine .
Biological Activity
1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₂₇N₃O₄S, with a molecular weight of approximately 357.5 g/mol. Its structure includes a bicyclic framework, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₇N₃O₄S |
| Molecular Weight | 357.5 g/mol |
| CAS Number | 2034386-00-8 |
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.
Pharmacological Applications
This compound has shown promise in the following areas:
- Neuropharmacology : The compound's structural similarities to known neuroactive agents suggest it may interact with neurotransmitter systems, potentially acting as a modulator for conditions such as anxiety and depression.
- Anti-inflammatory Effects : Research indicates that compounds with similar bicyclic structures exhibit anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.
Case Studies
Several studies have highlighted the biological effects of related compounds, providing insights into the potential activity of this compound:
- Kappa Opioid Receptor Antagonism : A study on 8-azabicyclo[3.2.1]octan derivatives demonstrated potent kappa opioid receptor antagonism, with IC50 values indicating significant potency (e.g., IC50 = 20 nM) . This suggests that similar modifications in our target compound could yield comparable effects.
- CNS Exposure : Modifications to the bicyclic framework have been shown to enhance central nervous system exposure, which is crucial for neuroactive compounds . Understanding these modifications can guide the development of this compound for CNS applications.
Synthesis
The synthesis of this compound can be achieved through various methodologies that emphasize stereochemistry and regioselectivity, critical for maintaining biological activity.
Synthetic Pathways
Potential synthetic routes include:
- Functional Group Modifications : The introduction of the acetyl and methylsulfonyl groups can be performed through acylation reactions, which are essential for enhancing the compound's reactivity and biological profile.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide?
- Methodological Answer : The synthesis involves sequential functionalization of the 8-azabicyclo[3.2.1]octane core. Key steps include:
Acyl chloride formation : React 1-acetylpiperidine-4-carboxylic acid with SOCl₂ to generate the acyl chloride intermediate .
Amide coupling : Combine the intermediate with 8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine in dichloromethane (DCM) using triethylamine (TEA) as a base .
Purification : Isolate the product via silica gel chromatography with gradient elution (e.g., 0–10% methanol in DCM) .
Critical parameters : Monitor reaction progress with TLC (Rf ~0.3 in 5% methanol/DCM) and optimize stoichiometry to minimize byproducts.
Q. How is the molecular structure of this compound validated in academic research?
- Methodological Answer : Use X-ray crystallography to resolve the 3D conformation:
- Analyze dihedral angles between aromatic and bicyclic rings (e.g., 86.59° for benzene vs. piperidine planes) .
- Characterize ring conformations: The piperidine adopts a chair conformation (N displacement: 0.84 Å), while the pyrrolidine exhibits an envelope conformation (N deviation: 0.66 Å) .
Complementary techniques : - NMR : Assign stereochemistry via coupling constants (e.g., axial vs. equatorial protons).
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 426.5) .
Q. What in vitro assays are suitable for initial pharmacological profiling?
- Methodological Answer : Prioritize receptor-binding assays for target engagement:
- Dopamine D2/D3 receptors : Use radioligand displacement (³H-spiperone) in transfected HEK 293 cells to measure Kᵢ values (e.g., parent compound Kᵢ(D2/D3) = 11.2/163 nM) .
- CCR5 antagonism : Employ HIV entry inhibition assays (e.g., Maraviroc-resistant strain IC₅₀) .
Data interpretation : Compare selectivity ratios (D2/D3 or CCR5/hERG) to prioritize analogs .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to screen variables:
- Factors : Solvent polarity (DMF vs. acetonitrile), temperature (80–120°C), catalyst loading (KI, 1–5 mol%) .
- Response surface methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 95% yield at 100°C in acetonitrile with 3 mol% KI) .
Validation : Confirm reproducibility across 3 batches (RSD <5%) .
Q. What strategies resolve contradictions between computational predictions and experimental SAR data?
- Methodological Answer : Address discrepancies using hybrid computational-experimental workflows :
Molecular docking : Compare binding poses of tropane vs. piperidine analogs (e.g., 470-fold D3R affinity improvement with 3-benzofurylmethyl substituents) .
Free-energy perturbation (FEP) : Quantify ΔΔG for substituent effects (e.g., N-methyl vs. cyclobutylamino groups) .
Crystallographic validation : Overlay ligand-receptor co-crystal structures to identify steric clashes or hydrogen-bond mismatches .
Case study : Replacing piperidine with tropane reversed D2/D3 selectivity due to altered pharmacophore spacing .
Q. How to design selective analogs with improved CNS penetration?
- Methodological Answer : Optimize ADME properties through structural modifications:
- Lipophilicity : Introduce halogen substituents (e.g., 3-chloro-4-methylphenyl) to enhance logP (target: 2–3) .
- Blood-brain barrier (BBB) permeability : Use PAMPA-BBB assays; prioritize analogs with Pe > 4.0 × 10⁻⁶ cm/s .
- Metabolic stability : Test hepatic microsomal clearance (e.g., t₁/₂ > 60 min in rat liver microsomes) .
Example : SCH 221510 (NOP agonist) retained anxiolytic efficacy at 10 mg/kg without sedation by balancing logP and PSA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
